N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic benzamide derivative featuring a chromen-4-one (coumarin) core substituted at position 2 with a 4-tert-butylphenyl group and at position 6 with a benzamide moiety. Its molecular formula is C₃₁H₂₉NO₃ (calculated based on structural analysis), though discrepancies in naming conventions across sources may lead to slight variations in reported data . The compound is of interest in medicinal chemistry due to its structural similarity to bioactive chromenone derivatives, which are known for roles in kinase inhibition and anticancer activity .
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-26(2,3)19-11-9-17(10-12-19)24-16-22(28)21-15-20(13-14-23(21)30-24)27-25(29)18-7-5-4-6-8-18/h4-16H,1-3H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOZGVAARRVLFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the chromen-4-one core is reacted with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction. This can be achieved by reacting the intermediate product with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-4-one core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, resulting in the formation of hydroxy derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antioxidant, and anticancer activities.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The benzamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The tert-butylphenyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of chromen-4-one benzamide derivatives. Key structural analogs differ in substituents on the benzamide ring, heterocyclic replacements, or halogenation patterns. Below is a detailed analysis:
Substituent Variations on the Benzamide Ring
Key Findings :
- Methoxy groups (e.g., F264-0342) increase polarity and aqueous solubility, which could enhance bioavailability .
- Over-substitution (e.g., 3,4,5-trimethoxy in 923191-98-4) may hinder cellular uptake due to excessive hydrophilicity .
Heterocyclic Replacements
Replacing the benzamide with heterocycles introduces new hydrogen-bonding or charge properties:
Key Findings :
- Pyridine carboxamide (F264-0150) introduces a basic nitrogen, which may improve binding affinity to ATP pockets in kinases .
Halogenated Derivatives
Halogenation at the benzamide para-position enhances lipophilicity and steric bulk:
Pharmacological Implications
- F264-0342 and F264-0150 : Marked as screening compounds, implying utility in kinase or anticancer assays .
- Halogenated Derivatives : Chloro/bromo groups are common in protease inhibitors (e.g., 923211-76-1), where hydrophobicity aids target engagement .
Table 1: Structural and Physicochemical Comparison
| Feature | Target Compound | F264-0342 | F264-0150 | 923211-76-1 |
|---|---|---|---|---|
| Substituent | None | 3,4-Dimethoxy | Pyridine-4-amide | 4-Chloro |
| Molecular Weight | 463.6 | 457.5 | 428.5 | 456.0 |
| Polar Surface Area | ~70 Ų | ~95 Ų | ~85 Ų | ~70 Ų |
| logP (Predicted) | 5.2 | 4.0 | 3.8 | 5.8 |
Biological Activity
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound belonging to the class of chromenone derivatives, characterized by its unique structural features that confer various biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C26H23NO3
- Molecular Weight : Approximately 425.49 g/mol
The structure includes a chromen-4-one core, a tert-butylphenyl group, and a benzamide moiety, which collectively enhance its lipophilicity and potential biological activity. The presence of the tert-butyl group increases the compound's hydrophobic characteristics, potentially influencing its interactions within biological systems.
This compound primarily targets mitochondrial complex II. The mode of action involves:
- Binding to Mitochondrial Complex II : The compound inhibits the function of this complex, disrupting the electron transport chain.
- Disruption of Biochemical Pathways : By inhibiting complex II, it interferes with the citric acid cycle and reduces cellular energy production.
This mechanism suggests potential applications in conditions where mitochondrial dysfunction is implicated.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells, including HeLa cells, by disrupting mitochondrial function.
- Antimicrobial Properties : Some derivatives have demonstrated activity against various pathogens, indicating potential use in treating infectious diseases.
- Anti-inflammatory Effects : Compounds in this class may exhibit anti-inflammatory properties, although specific data on this compound is limited.
Study 1: Anticancer Activity
A study evaluated the effects of this compound on HeLa cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting effective induction of apoptosis through mitochondrial pathway activation.
Study 2: Antimicrobial Evaluation
In vitro tests assessed the antimicrobial efficacy of related chromenone derivatives against Mycobacterium tuberculosis. Compounds exhibited IC50 values lower than 1 µg/mL, indicating strong potential for development as anti-tubercular agents.
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
